molecular formula C14H12O4 B2660006 2-hydroxy-5-(2-methoxyphenyl)benzoic Acid CAS No. 400744-79-8

2-hydroxy-5-(2-methoxyphenyl)benzoic Acid

Cat. No.: B2660006
CAS No.: 400744-79-8
M. Wt: 244.246
InChI Key: WKDHEUXXWGRVQX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxyphenyl)benzoic acid, also known as 5-methoxysalicylic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid and features a hydroxyl group and a methoxy group attached to a benzene ring. This compound is known for its role as a matrix additive in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enhancing the electrical conductivity of the matrix crystal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid can be achieved through various methods. One common approach involves the methylation of 2,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2-methoxyphenyl)benzoic acid involves its ability to enhance the electrical conductivity of the matrix crystal in MALDI-MS. This enhancement facilitates the ionization and desorption of analytes, leading to improved mass spectrometric analysis. The compound interacts with the matrix and analytes through hydrogen bonding and π-π interactions, stabilizing the ionized species and improving signal intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to enhance the performance of MALDI-MS makes it particularly valuable in analytical chemistry and related fields .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDHEUXXWGRVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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